

# Benchmarking AT-108: A Comparative Guide to In Situ Cancer Vaccines

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |  |  |  |
|----------------------|----------------------|-----------|--|--|--|
| Compound Name:       | Anticancer agent 108 |           |  |  |  |
| Cat. No.:            | B12393545            | Get Quote |  |  |  |

For Immediate Release to the Scientific Community

The field of immuno-oncology is witnessing a paradigm shift with the advent of in situ cancer vaccines, a therapeutic strategy that turns the tumor itself into a personalized vaccine factory. Among the promising candidates in this class is AT-108, a novel agent that reprograms tumor cells into antigen-presenting cells. This guide provides a comprehensive comparison of AT-108 with other leading in situ cancer vaccines, supported by available preclinical and clinical data, to aid researchers, scientists, and drug development professionals in their evaluation of this emerging therapeutic landscape.

## **Executive Summary**

In situ cancer vaccines aim to generate a systemic anti-tumor immune response by manipulating the tumor microenvironment, thereby circumventing the need for ex vivo vaccine manufacturing. This is achieved through various mechanisms, including oncolytic virotherapy, engagement of Toll-like receptors (TLRs), and, in the case of AT-108, direct cellular reprogramming. This guide benchmarks AT-108 against three distinct in situ vaccination strategies:

- Talimogene Laherparepvec (T-VEC): An oncolytic virus and the first FDA-approved in situ cancer vaccine.
- BO-112: A synthetic double-stranded RNA that acts as a TLR3 agonist.



- TLR9 Agonists (e.g., PF-3512676): Oligonucleotides that stimulate the innate immune system through TLR9 activation.
- Nanoparticle-based Vaccines (e.g., AIRISE-02): A platform for co-delivering immunostimulatory agents to the tumor microenvironment.

The following sections detail the mechanisms of action, present comparative efficacy and safety data in tabular format, and provide insights into the experimental protocols that generated this information.

## **Mechanism of Action: A Comparative Overview**

The fundamental difference between these in situ vaccines lies in their approach to initiating an anti-tumor immune response.

AT-108: This novel therapy utilizes a replication-deficient adenoviral vector to deliver a proprietary combination of reprogramming factors directly into tumor cells.[1][2] This forces the cancer cells to transform into conventional type 1 dendritic cells (cDC1s), potent antigen-presenting cells that can effectively prime and activate a robust anti-tumor T-cell response.[1][2] [3][4]

T-VEC (Imlygic®): T-VEC is a genetically modified herpes simplex virus-1. It selectively replicates within and lyses cancer cells, releasing tumor-associated antigens and danger signals.[5][6] Furthermore, it is engineered to express granulocyte-macrophage colony-stimulating factor (GM-CSF), a cytokine that enhances the recruitment and maturation of dendritic cells to the tumor site.

BO-112: This synthetic, double-stranded RNA molecule mimics a viral infection.[7] When injected intratumorally, it activates Toll-like receptor 3 (TLR3) and other intracellular sensors, leading to the induction of immunogenic cell death and a pro-inflammatory tumor microenvironment, thereby attracting and activating immune cells.[7]

TLR9 Agonists (e.g., PF-3512676): These are synthetic oligonucleotides containing unmethylated CpG motifs that are recognized by TLR9, a receptor expressed on immune cells like B cells and plasmacytoid dendritic cells. Intratumoral injection of TLR9 agonists stimulates a potent innate immune response, leading to the activation of antigen-presenting cells and subsequent T-cell priming against tumor antigens.[8][9]



Nanoparticle-based Vaccines (e.g., AIRISE-02): This approach utilizes nanoparticles to codeliver immunostimulatory agents, such as a TLR9 agonist (CpG) and an inhibitor of an immunosuppressive molecule (STAT3 siRNA), directly to the tumor. This combination is designed to both stimulate an anti-tumor immune response and overcome the immunosuppressive tumor microenvironment.[10][11][12]

## **Comparative Data Tables**

The following tables summarize the available preclinical and clinical data for AT-108 and its comparators.

Table 1: Preclinical Efficacy of AT-108 and Nanoparticle-based In Situ Vaccines

| Vaccine   | Model System                                                                 | Key Findings                                                                                                                                                                                                                                                         |
|-----------|------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| AT-108    | Mouse melanoma models<br>(including checkpoint<br>blockade-resistant models) | - Induces complete tumor regressions.[1] - Establishes long-term systemic immunity and protects against tumor rechallenge, even in a metastatic setting.[1][2] - Remodels the tumor microenvironment, promoting infiltration and activation of cytotoxic T cells.[1] |
| AIRISE-02 | Mouse melanoma, breast, and colon cancer models                              | - In combination with checkpoint inhibitors, cured 63% of mice with aggressive melanoma.[10][11][12] - Induced regression of both injected and distant, untreated tumors.[10][11][12] - Demonstrated a long-term memory immune effect.[10][11] [12]                  |

Table 2: Clinical Efficacy of In Situ Cancer Vaccines



| Vaccine                              | Trial<br>(Phase)       | Indication                         | N   | Overall<br>Respons<br>e Rate<br>(ORR) | Durable<br>Respons<br>e Rate<br>(DRR) | Key<br>Survival<br>Data            |
|--------------------------------------|------------------------|------------------------------------|-----|---------------------------------------|---------------------------------------|------------------------------------|
| T-VEC                                | OPTiM (III)            | Unresectab<br>le<br>Melanoma       | 295 | 26.4%                                 | 16.3%                                 | Median<br>OS: 23.3<br>months       |
| BO-112 +<br>Pembrolizu<br>mab        | SPOTLIGH<br>T-203 (II) | Anti-PD-1<br>Resistant<br>Melanoma | 40  | 25%                                   | Not<br>Reported                       | 54% of patients alive at 24 months |
| PF-<br>3512676 +<br>Radiothera<br>py | Phase I/II             | Low-grade<br>B-cell<br>Lymphoma    | 15  | 27% (1<br>CR, 3 PR)                   | Not<br>Reported                       | Not<br>Reported                    |

Table 3: Safety and Tolerability of Clinically Tested In Situ Cancer Vaccines

| Vaccine                      | Trial (Phase)      | Most Common<br>Adverse Events                                                          | Grade ≥3 Adverse<br>Events                    |
|------------------------------|--------------------|----------------------------------------------------------------------------------------|-----------------------------------------------|
| T-VEC                        | OPTiM (III)        | Fatigue, chills,<br>pyrexia, nausea,<br>influenza-like illness,<br>injection site pain | Cellulitis (2.1%)                             |
| BO-112 +<br>Pembrolizumab    | SPOTLIGHT-203 (II) | Asthenia, pyrexia,<br>diarrhea, chills,<br>nausea                                      | 38.1% (any cause),<br>9.5% (drug-related)     |
| PF-3512676 +<br>Radiotherapy | Phase I/II         | Grade 1-2 local or systemic reactions                                                  | No treatment-limiting adverse events reported |

## **Experimental Protocols**



A detailed understanding of the experimental methodologies is crucial for interpreting the presented data.

# AT-108 Preclinical Studies (Based on Science Immunology Publication)

- Animal Models: C57BL/6 mice were used for syngeneic melanoma models, including B16F10. Checkpoint blockade-resistant models were also utilized.
- Treatment Regimen: AT-108, a replication-deficient adenoviral vector encoding three proprietary reprogramming factors, was administered via intratumoral injection.
- Efficacy Evaluation: Tumor growth was monitored by caliper measurements. Systemic immunity was assessed by challenging cured mice with a secondary tumor inoculation. The tumor microenvironment was analyzed using techniques such as flow cytometry and immunohistochemistry to characterize immune cell infiltration and activation.

#### T-VEC OPTIM Phase III Trial

- Study Design: A randomized, open-label, multicenter trial comparing intratumoral T-VEC with subcutaneous GM-CSF in patients with unresectable stage IIIB-IV melanoma.[5][6][13][14] [15][16][17]
- Patient Population: Patients with injectable cutaneous, subcutaneous, or nodal melanoma lesions.
- Treatment Regimen: T-VEC was administered intralesionally, starting with a priming dose followed by subsequent doses every two weeks. The total volume injected was dependent on the lesion size.
- Endpoints: The primary endpoint was Durable Response Rate (DRR), defined as a complete
  or partial response lasting continuously for at least six months. Overall Survival (OS) was a
  key secondary endpoint.

### **BO-112 SPOTLIGHT-203 Phase II Trial**



- Study Design: A single-arm, multicenter trial evaluating the combination of intratumoral BO-112 and intravenous pembrolizumab.[18][19][20][21]
- Patient Population: Patients with advanced melanoma who had progressed on prior anti-PD-1 therapy.[18][19][20][21]
- Treatment Regimen: BO-112 was injected into one or more tumor lesions weekly for the first seven weeks, then every three weeks. Pembrolizumab was administered intravenously every three weeks.[18][19][20][21]
- Endpoints: The primary endpoint was Objective Response Rate (ORR) according to RECIST
   1.1. Progression-Free Survival (PFS) and Overall Survival (OS) were secondary endpoints.
   [18][19][22][20][21]

## PF-3512676 Phase I/II Lymphoma Trial

- Study Design: A single-center, open-label trial investigating the combination of low-dose radiotherapy and intratumoral PF-3512676.[8][9][23][24][25][26][27]
- Patient Population: Patients with low-grade B-cell lymphoma.[8][9][23][24][25][26][27]
- Treatment Regimen: A single tumor site received low-dose radiation (4 Gy in two fractions) followed by intratumoral injections of PF-3512676.[9][23][24][25][26][27]
- Endpoints: Clinical responses were assessed at distant, untreated tumor sites. Immune responses were evaluated by measuring T-cell activation.

## **Visualizing the Pathways and Processes**

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. asgardthx.com [asgardthx.com]
- 2. Asgard Therapeutics' study published in Science showing proof-of-concept and strong anti-tumor responses via in vivo cell reprogramming with lead program AT-108 [prnewswire.com]
- 3. optimumcomms.com [optimumcomms.com]
- 4. oncodaily.com [oncodaily.com]
- 5. Amgen Presents Interim Overall Survival Data From Phase 3 Study Of Talimogene Laherparepvec In Patients With Metastatic Melanoma [prnewswire.com]
- 6. fiercepharma.com [fiercepharma.com]
- 7. targetedonc.com [targetedonc.com]
- 8. In situ vaccination with a TLR9 agonist induces systemic lymphoma regression: a phase I/II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Situ Vaccination With a TLR9 Agonist Induces Systemic Lymphoma Regression: A Phase I/II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In situ tumor vaccination with nanoparticle co-delivering CpG and STAT3 siRNA to effectively induce whole-body antitumor immune response PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Situ Tumor Vaccination with Nanoparticle Co-Delivering CpG and STAT3 siRNA to Effectively Induce Whole-Body Antitumor Immune Response PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 13. ascopubs.org [ascopubs.org]
- 14. researchgate.net [researchgate.net]
- 15. OPTiM: A randomized phase III trial of talimogene laherparepvec (T-VEC) versus subcutaneous (SC) granulocyte-macrophage colony-stimulating factor (GM-CSF) for the treatment (tx) of unresected stage IIIB/C and IV melanoma. - ASCO [asco.org]
- 16. ascopubs.org [ascopubs.org]
- 17. Primary overall survival (OS) from OPTiM, a randomized phase III trial of talimogene laherparepvec (T-VEC) versus subcutaneous (SC) granulocyte-macrophage colony-stimulating factor (GM-CSF) for the treatment (tx) of unresected stage IIIB/C and IV melanoma. ASCO [asco.org]



- 18. BO-112 Plus Pembrolizumab for Patients With Anti-PD-1-Resistant Advanced Melanoma: Phase II Clinical Trial SPOTLIGHT-203 PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Intratumoral BO-112 With Pembrolizumab in Anti–PD-1–Resistant Melanoma The ASCO Post [ascopost.com]
- 20. medpagetoday.com [medpagetoday.com]
- 21. ascopubs.org [ascopubs.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. ascopubs.org [ascopubs.org]
- 24. researchgate.net [researchgate.net]
- 25. In situ vaccination against mycosis fungoides by intratumoral injection of a TLR9 agonist combined with radiation: a phase 1/2 study PMC [pmc.ncbi.nlm.nih.gov]
- 26. ascopubs.org [ascopubs.org]
- 27. scholars.mssm.edu [scholars.mssm.edu]
- To cite this document: BenchChem. [Benchmarking AT-108: A Comparative Guide to In Situ Cancer Vaccines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12393545#benchmarking-at-108-against-other-in-situ-cancer-vaccines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com